molecular formula C10H3ClFN3O2 B12224789 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro-

3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro-

Cat. No.: B12224789
M. Wt: 251.60 g/mol
InChI Key: GJCDQDFKABMMBX-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- typically involves multiple steps, including cyclization, halogenation, and nitration reactions. One common method is the nucleophilic substitution of fluorine atoms, followed by cross-coupling reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas, palladium catalysts). The reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- is unique due to the specific combination of fluorine, chlorine, and nitro groups on the quinoline ring. This combination enhances its biological activity and chemical stability compared to other similar compounds .

Properties

IUPAC Name

4-chloro-8-fluoro-6-nitroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClFN3O2/c11-9-5(3-13)4-14-10-7(9)1-6(15(16)17)2-8(10)12/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDQDFKABMMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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